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molecular formula C9H10F3NS B1270795 2-Amino-3-(methylthiomethyl)benzotrifluoride CAS No. 88301-96-6

2-Amino-3-(methylthiomethyl)benzotrifluoride

Cat. No. B1270795
M. Wt: 221.24 g/mol
InChI Key: AWUFEMPPABUXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04578514

Procedure details

The process of claim 18 in which 2-methyl-6-trifluoromethyl aniline is prepared by reacting 1-nitro-2-trifluromethylbenzene with carbon monoxide at elevated pressure over a noble metal catalyst to obtain 2-trifluoromethylphenyl isocyanate, such isocyanate is reacted with dimethyl sulfoxide in the presence of strong acid to produce 2-trifluoromethylphenyl-S,S-dimethylsulfilimine; the sulfilimine is rearranged in the presence of a rearrangement catalyst to 2-methylthiomethyl-6-trifluoromethylaniline and desulfurized under reductive conditions to obtain 2-methyl-6-trifluoromethylaniline.
Name
sulfilimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC=CC=1N=S(C)C.CS[CH2:17][C:18]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[C:19]=1[NH2:20]>>[CH3:17][C:18]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[C:19]=1[NH2:20]

Inputs

Step One
Name
sulfilimine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C=CC=C1)N=S(C)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCC1=C(N)C(=CC=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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